2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
Overview
Description
2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a bromine atom, an amino group, and a methyl group attached to a tetrahydro-naphthyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine ring . Another approach includes the condensation reaction of Meldrum’s acid with 3-aminopyridine derivatives, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups at the bromine position .
Scientific Research Applications
2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family with similar structural features but different biological activities.
1,6-Naphthyridine: Shares the same core structure but differs in the position of the nitrogen atoms, leading to distinct chemical and biological properties.
Indole Derivatives: Although structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research applications.
Uniqueness
2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom and the amino group allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H12BrN3 |
---|---|
Molecular Weight |
242.12 g/mol |
IUPAC Name |
2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-3-amine |
InChI |
InChI=1S/C9H12BrN3/c1-13-3-2-8-6(5-13)4-7(11)9(10)12-8/h4H,2-3,5,11H2,1H3 |
InChI Key |
ITSIBGWFAADZIW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=NC(=C(C=C2C1)N)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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